

Fedratinib dose adjustment renal hepatic impairment

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Compound Focus: Fedratinib

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Dosage Adjustment Guidelines

The table below summarizes the official dose adjustment recommendations for **fedratinib** based on organ function.

Condition	Recommended Dose Adjustment	Notes & Monitoring
Severe Renal Impairment [1] [2] [3]	Reduce to 200 mg once daily [2] [3] [4].	For CrCl 15 to <30 mL/min [2] [3].
Mild-to-Moderate Renal Impairment [1] [5]	No initial adjustment recommended [2] [3].	For CrCl 30 to <90 mL/min; monitor patients with moderate impairment and adjust based on adverse reactions [1] [2].
Hepatic Impairment (All Degrees) [6] [7]	No initial dosage adjustment recommended [2] [6] [7].	Includes Child-Pugh Class A, B, and C [2]. Regular monitoring is advised [6].

Supporting Pharmacokinetic Data

The recommendations above are supported by phase 1 clinical trials that evaluated the pharmacokinetics (PK) and safety of **fedratinib** in subjects with organ impairment.

Renal Impairment Study

A 2020 phase 1, open-label, single-dose (300 mg) study compared **fedratinib** exposure in subjects with various degrees of stable chronic renal impairment to matched healthy subjects [1] [5].

Renal Function Group	Fold-Change in AUC_{inf} vs. Healthy	Clinical Interpretation
Severe RI (CrCl 15- <30 mL/min)	1.9-fold higher [1] [5]	Significantly increased exposure warrants dose reduction to 200 mg [1].
Moderate RI (CrCl 30- <50 mL/min)	1.5-fold higher [1] [5]	Increased exposure; no initial adjustment, but close monitoring is required [1].
Mild RI (CrCl 50-<80 mL/min)	Not appreciably different [1]	No dosage adjustment needed [1].

Hepatic Impairment Study (FEDR-CP-001)

A 2025 phase 1, non-randomized, open-label trial provides the most recent data. It compared a single dose of **fedratinib** in adults with moderate or severe hepatic impairment (Child-Pugh B and C) to matched healthy participants [6] [7].

- **Moderate HI vs. Healthy:** Peak and total **fedratinib** exposures (C_{max} , $AUC_{0-\infty}$) were **similar** [6] [7].
- **Severe HI vs. Healthy:** Participants with severe HI actually showed **lower total exposures** compared to their matched healthy group [6] [7].
- **Conclusion:** Reducing the starting dose is not necessary for patients with moderate or severe HI, supporting the guidance for all levels of hepatic impairment [6] [7].

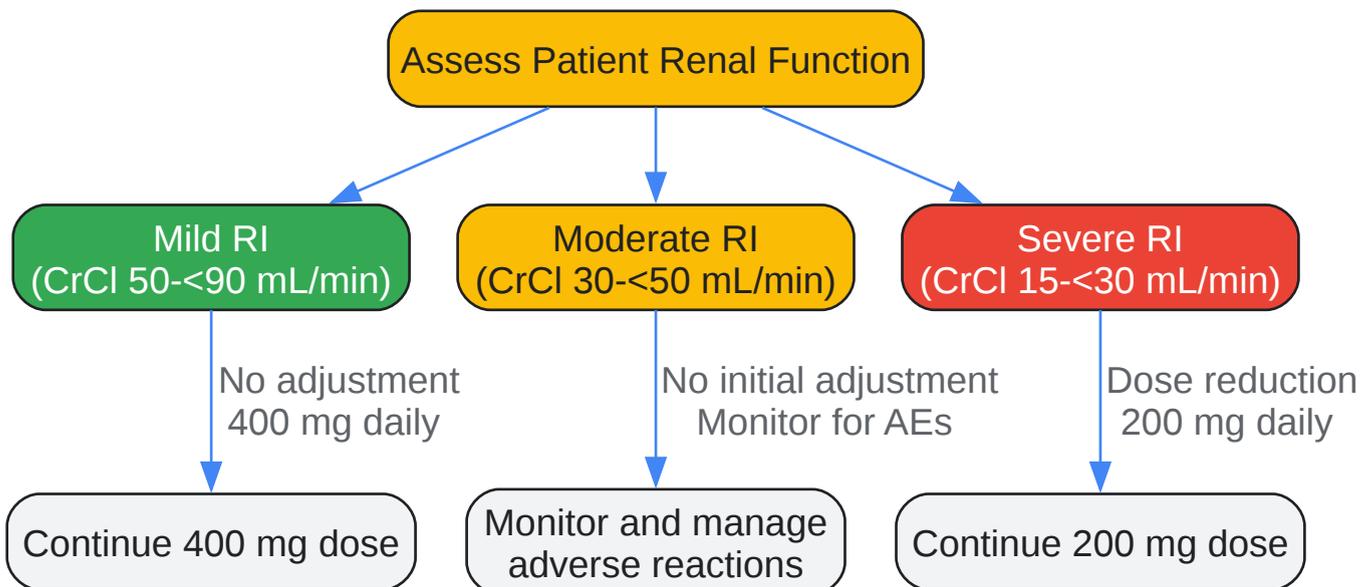
Experimental Protocol Overview

For your technical work, here is a summary of the key methodological details from the cited clinical trials.

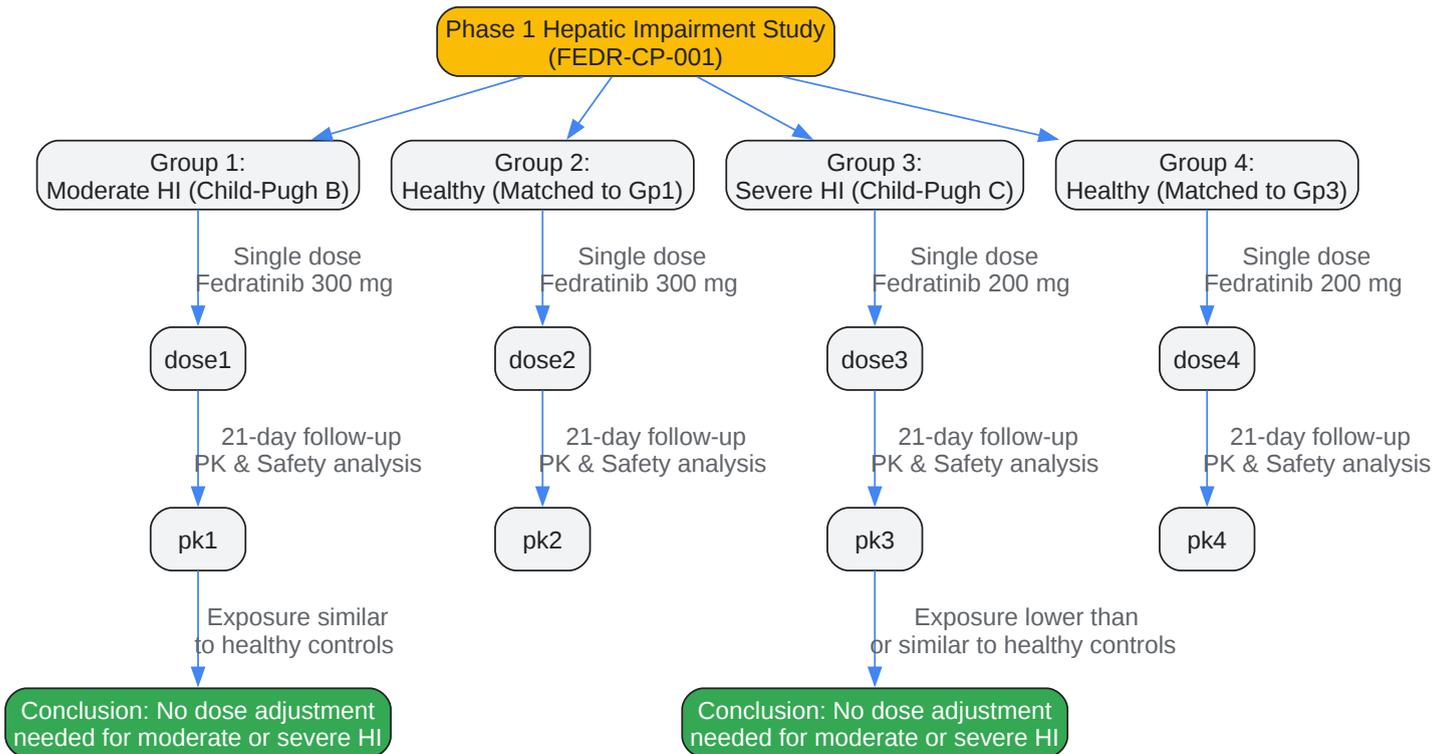
- **Study Design:** Both the renal and hepatic studies were Phase 1, multicenter, open-label, single-dose trials [1] [6] [5].
- **Subject Grouping:** Participants were grouped by organ function severity (using CrCl for renal, Child-Pugh score for hepatic) and matched to healthy controls [1] [6].
- **Dosing:** A single oral dose of **fedratinib** was administered (300 mg in the renal and moderate hepatic studies; 200 mg in the severe hepatic arm) [1] [6].
- **PK Sampling & Safety:** Intensive plasma sampling was conducted over several days (up to 21 in the hepatic study) to calculate PK parameters like AUC and C_{max} . Treatment-emergent adverse events were recorded throughout [1] [6].

Management Pathways

The following decision trees visualize the dose adjustment logic and clinical trial design based on the referenced studies.



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Key Considerations for Researchers

- **Thiamine Monitoring is Critical:** All sources emphasize the Black Box Warning for encephalopathy, including Wernicke's encephalopathy. **Assess thiamine levels before initiation**, do not start in deficient patients, and administer prophylactic thiamine (100 mg PO daily) during therapy [2] [3] [4].
- **Drug-Drug Interactions:** Be mindful of concomitant medications. **Reduce fedratinib to 200 mg daily** with strong CYP3A4 inhibitors. Avoid co-administration with strong CYP3A4 inducers. Use caution with dual CYP3A4 and CYP2C19 inhibitors [2] [4].

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